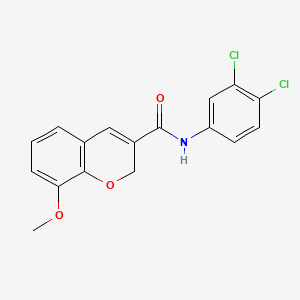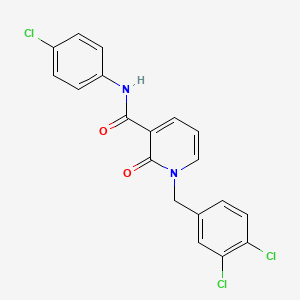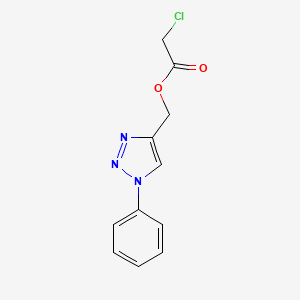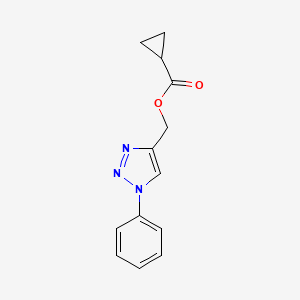
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Descripción general
Descripción
“N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals. The compound also has a carboxamide group attached to the chromene and a dichlorophenyl group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, the dichlorophenyl group, and the carboxamide group. The presence of the dichlorophenyl group could introduce interesting electronic properties due to the electronegativity of the chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the dichlorophenyl group in this compound is likely to make it relatively non-polar, which could affect properties like solubility .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- The study by Reis et al. (2013) explores the crystalline structure of similar chromene derivatives, providing insights into the molecular conformation which could be relevant for understanding the properties of N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide Reis, J., Gaspar, A., Borges, F., Gomes, L., & Low, J. N. (2013). Acta Crystallographica Section C: Crystal Structure Communications, 69(12), 1527-1533.
- Dyachenko et al. (2020) discuss the synthesis of 3-substituted chromen-2-ones, which could provide a foundation for synthesizing and understanding the properties of compounds like N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide Dyachenko, I. V., Dyachenko, V. D., Dorovatovsky, P., Khrustalev, V., & Nenaidenko, V. G. (2020). Russian Journal of Organic Chemistry, 56, 1123-1131.
Biological Activities
- The antimicrobial activity of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides has been explored, suggesting potential applications in combating microbial infections. This might indicate the biological relevance of structurally similar compounds like N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide Ukhov, S. V., Mikhalev, A., Boyarshinov, V. D., & Novikova, V. (2021). Pharmaceutical Chemistry Journal.
- Saeedi et al. (2017) synthesized chromenones linked to the 1,2,3-triazole ring system and evaluated them for anti-ChE activity, which could be relevant to the study of N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide in the context of neurological diseases Saeedi, M., Safavi, M., Karimpour-razkenari, E., Mahdavi, M., Edraki, N., Moghadam, F., Khanavi, M., & Akbarzadeh, T. (2017). Bioorganic Chemistry, 70, 86-93.
Photodynamic and Material Applications
- Fang et al. (2015) investigated a naphthopyran dye with potential photochromic applications, which could suggest avenues for the use of chromene derivatives like N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide in material sciences or photodynamic therapies Fang, Y., Meng, Q., Wang, Z., Wang, G., Jiang, H., Zhao, H., & Wang, Y. (2015). Journal of Sol-Gel Science and Technology, 73, 293-298.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCDAOZHZODBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B3127889.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)

![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
![N-{3-[(4-fluorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B3127909.png)




![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)